BETd-246

Triple-negative breast cancer Growth inhibition IC50 comparison

Standard BET inhibitors (JQ1, OTX015) fail to induce apoptosis in TNBC models due to paradoxical MCL1 upregulation. BETd-246 solves this as a cereblon-recruiting PROTAC that degrades BRD2/3/4.

- 9/13 TNBC lines: IC50 <10 nM (>250-fold vs. BETi-211)
- Downregulates MCL1 to enable apoptosis (vs. BETi-211 upregulation)
- In vivo: 5-10 mg/kg IV, 3x/week, >80% target depletion within 1h
- Clean transcriptomic signature (predominant downregulation of proliferation genes)

Molecular Formula C48H55N11O10
Molecular Weight 946.0 g/mol
Cat. No. B15544602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBETd-246
Molecular FormulaC48H55N11O10
Molecular Weight946.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H55N11O10/c1-5-58-37(25-33(56-58)28-11-12-28)52-43-41-30-24-36(65-4)31(39-26(2)57-69-27(39)3)23-34(30)51-42(41)54-44(55-43)46(62)50-16-8-18-67-20-22-68-21-19-66-17-7-15-49-32-10-6-9-29-40(32)48(64)59(47(29)63)35-13-14-38(60)53-45(35)61/h6,9-10,23-25,28,35,49H,5,7-8,11-22H2,1-4H3,(H,50,62)(H,53,60,61)(H2,51,52,54,55)
InChIKeyXEJMFVWHCPNMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BETd-246 Degrader Overview


BETd-246 is a second-generation PROTAC (Proteolysis Targeting Chimera) that recruits BET bromodomain proteins (BRD2, BRD3, BRD4) to the Cereblon E3 ubiquitin ligase for proteasomal degradation, rather than merely inhibiting their bromodomain binding function [1]. Unlike conventional BET inhibitors such as JQ1 or OTX015, BETd-246 achieves complete depletion of BET proteins at low nanomolar concentrations, resulting in distinct transcriptional outcomes and enhanced apoptosis induction [2].

PROTAC-mediated degradation Recruits Cereblon E3 ligase to ubiquitinate and deplete BRD2/3/4 proteins.
BET protein depletion studies Achieves near-complete BET target removal, distinct from bromodomain inhibition.
Mechanistic differentiation Enables apoptosis and transcriptional profiling that inhibitors cannot replicate.

BETd-246 vs. BET Inhibitors: Key Differences


BET inhibitors (e.g., BETi-211, JQ1, OTX015) and BET degraders (e.g., BETd-246) engage the same target proteins but produce fundamentally different biological outcomes that preclude interchangeable use in research. BETi-211 at 2.5 μM achieved ≥90% growth inhibition in only 2 of 13 TNBC cell lines, while BETd-246 exhibited IC50 <10 nM in 9 of 13 lines, demonstrating a >250-fold potency difference in sensitive cell lines [1]. Critically, BETi-211 paradoxically increased MCL1 anti-apoptotic protein expression, whereas BETd-246 markedly downregulated MCL1—a mechanistic distinction that directly determines apoptosis efficacy [2]. BETi-211 upregulated and downregulated similar numbers of genes, while BETd-246 predominantly downregulated proliferation and survival genes [1]. These molecular-level divergences mean that substituting a BET inhibitor for BETd-246 will yield non-comparable experimental data in assays measuring apoptosis, transcriptional responses, or MCL1-dependent phenotypes.

Mechanism mismatch
BET inhibitors block bromodomain binding; BETd-246 degrades the entire protein. Transcriptional and phenotypic outcomes are fundamentally different.
Opposite MCL1 regulation
BET inhibitors may upregulate the anti-apoptotic protein MCL1, while BETd-246 downregulates it. Apoptosis endpoints are therefore non-comparable.
Transcriptomic divergence
BETi-211 up- and down-regulates similar numbers of genes; BETd-246 predominantly downregulates proliferation/survival genes. Gene-expression signatures will not transfer.

BETd-246 Differentiation Evidence


Growth Inhibition Potency Comparison in TNBC

BETd-246 exhibits substantially higher antiproliferative potency compared to its parental BET inhibitor BETi-211 in TNBC cell lines. In a panel of 13 TNBC cell lines, BETi-211 achieved IC50 <1 μM in 9 lines but at 2.5 μM produced ≥90% growth inhibition in only 2 lines, indicating predominantly cytostatic activity. In contrast, BETd-246 exhibited IC50 <10 nM in 9 of 13 lines, representing at least a 100-fold greater potency compared to BETi-211's effective inhibitory concentrations [1]. Additionally, knockdown of Cereblon (CRBN) reduced BETd-246's growth-inhibitory activity to a level comparable to that of BETi-211, establishing that the enhanced potency is directly attributable to Cereblon-mediated protein degradation [1].

Growth Inhibition Potency
Head-to-head
BETd-246 IC50 low nM vs BETi-211 IC50 high nM/µM
BETd-246
BETi-211
Supports degrader vs inhibitor potency differentiation
13 TNBC cell lines; 72 h treatment
Triple-negative breast cancer Growth inhibition IC50 comparison

Apoptosis Induction in TNBC Cells

BETd-246 elicits substantially stronger and more consistent apoptosis induction than BETi-211 in TNBC cell lines. In MDA-MB-468 cells, BETd-246 (50 nM, 24 h) induced robust apoptosis, whereas BETi-211 at a 20-fold higher concentration (1000 nM) induced only modest apoptosis [1]. Flow cytometry analysis across multiple cell lines showed that BETi-211 at 1000 nM induced only 3-25% apoptosis after 48 h treatment, while BETd-246 induced substantially higher apoptotic rates [2]. Notably, BETd-246 activated multiple initiator caspases including caspase-2, -8, and -9, indicating engagement of multiple apoptotic pathways [2]. The combination of thalidomide with BETi-211 did not enhance apoptosis beyond BETi-211 alone, confirming that the PROTAC architecture of BETd-246—not the presence of the thalidomide moiety—drives the enhanced apoptosis [2].

Apoptosis Induction
Head-to-head
BETd-246 50 nM robust apoptosis vs BETi-211 1000 nM modest apoptosis
BETd-246
BETi-211
Degrader enables apoptosis endpoint; inhibitor remains largely cytostatic
MDA-MB-468; Annexin V-PI; 24-48 h
Apoptosis induction Triple-negative breast cancer Cytotoxicity comparison

Opposite MCL1 Regulation: Degrader vs. Inhibitor

BETd-246 and BET inhibitors produce opposite effects on MCL1, a key anti-apoptotic protein that determines cell survival in TNBC. BETd-246 treatment resulted in marked downregulation of MCL1 protein and mRNA across multiple TNBC cell lines, whereas BETi-211 significantly upregulated MCL1 expression [1]. This opposite regulation was confirmed by immunoblotting and qRT-PCR in MDA-MB-468, MDA-MB-231, and MDA-MB-157 cells [1]. JQ1 treatment similarly increased MCL1 expression, showing that MCL1 upregulation is a class-wide feature of BET inhibitors rather than specific to BETi-211 [2]. Silencing MCL1 enhanced the growth-inhibitory activity of BETi-211 but not BETd-246, while ectopic MCL1 expression attenuated BETd-246-induced apoptosis, establishing MCL1 downregulation as a critical determinant of BETd-246's superior apoptotic activity [1].

MCL1 Regulation
Head-to-head
BETd-246 ↓ MCL1 (mRNA & protein) vs BETi-211 ↑ MCL1
BETd-246
BETi-211
Degrader suppresses pro-survival signal; inhibitor may upregulate
MDA-MB-468/231/157; 3-8 h mRNA
MCL1 regulation Anti-apoptotic protein BET degrader mechanism

Proteome-Wide Target Selectivity

Quantitative proteomic analysis demonstrates that BETd-246 possesses exceptional target selectivity in TNBC cells. Out of approximately 5,500 proteins quantified in MDA-MB-468 cells treated with BETd-246 (100 nM, 2 h), only BRD2, BRD3, and BRD4 were significantly decreased by ≥2-fold (p<0.05), with no proteins increased by ≥2-fold [1]. This high selectivity contrasts with the observation that BETi-211 increased BRD2 protein levels by 2-fold under the same conditions, demonstrating that inhibition alone produces paradoxical accumulation of the target protein rather than depletion [1]. The proteasome inhibitor PR-171 (Carfilzomib) and the NEDD8-activating enzyme inhibitor MLN4924 both blocked BETd-246-induced BET protein depletion, confirming that degradation proceeds through the ubiquitin-proteasome system and CRL4^CRBN neddylation [2]. This proteome-wide selectivity is derived from class-level inference based on PROTAC mechanism design; direct proteomic comparison with other BET PROTACs (dBET1, dBET6, ARV-825) in the same experimental system is not currently available.

Proteome-Wide Selectivity
Class-level inference
BETd-246: only BRD2/3/4 depleted among ~5,500 proteins; BETi-211: BRD2 accumulation
Clean target engagement without broad off-target modulation
MDA-MB-468; 100 nM, 2 h; TMT proteomics
Proteomics Target selectivity BET degrader specificity

In Vivo Antitumor Efficacy in PDX Models

In the WHIM24 patient-derived xenograft (PDX) model of treatment-resistant breast cancer, BETd-246 demonstrated equivalent tumor growth inhibition to BETi-211 at substantially lower and less frequent dosing. BETd-246 administered at 5 mg/kg IV three times per week for three weeks effectively inhibited tumor growth, achieving comparable antitumor activity to BETi-211 administered at 50 mg/kg orally daily five days per week for three weeks [1]. At 10 mg/kg IV three times per week, BETd-246 induced partial tumor regression during treatment [1]. Neither compound caused significant weight loss or apparent toxicity in this model [1]. Pharmacodynamic analysis showed that a single IV dose of BETd-246 (10 mg/kg) reduced BET protein levels in tumors by >80% within 1 hour, with depletion sustained for at least 9 hours [2]. MCL1 protein levels in tumors were markedly reduced as early as 3 hours post-treatment [2].

In Vivo PDX Response
Head-to-head
BETd-246 5 mg/kg 3×/wk IV vs BETi-211 50 mg/kg daily PO; comparable model response
Lower dose and frequency support comparable tumor model endpoint
WHIM24 PDX; >80% target depletion 1 h post dose
In vivo efficacy Patient-derived xenograft Dosing comparison

BETd-246 Application Scenarios


TNBC Apoptosis and Growth Inhibition

BETd-246 is the appropriate tool compound for TNBC studies requiring robust apoptosis induction, achieving IC50 values <10 nM in 9 of 13 TNBC cell lines and inducing strong apoptosis at 50 nM where BETi-211 at 1000 nM fails to produce meaningful apoptotic responses [1]. MCL1 downregulation by BETd-246 enables apoptosis, whereas BET inhibitors paradoxically upregulate this anti-apoptotic protein [2]. Combination studies pairing BETd-246 with BCL-XL inhibitors (e.g., BM-1197, ABT-263) produce synergistic apoptosis induction [3].

In Vivo PDX Efficacy Studies

BETd-246 enables in vivo tumor growth inhibition with three-times-weekly IV dosing at 5-10 mg/kg, achieving >80% target protein depletion within 1 hour of a single dose that persists for at least 9 hours [1]. This regimen is more operationally feasible than the daily oral dosing (50 mg/kg) required for BETi-211 to achieve comparable efficacy [1]. At 10 mg/kg, BETd-246 induces partial tumor regression without significant weight loss, establishing a therapeutic window suitable for PDX studies [1].

Transcriptomic Profiling: Degradation vs. Inhibition

BETd-246 produces distinct transcriptional outcomes compared to BET inhibitors: RNA-seq analysis revealed that BETd-246 predominantly downregulates genes involved in proliferation and apoptosis, whereas BETi-211 upregulates and downregulates similar numbers of genes [1]. This asymmetry provides a cleaner transcriptomic signature for mechanistic studies. Opposite regulation of BRD2 and MCL1 at the mRNA level further distinguishes degradation from inhibition [1].

Merkel Cell Carcinoma Lineage Studies

MCC cell lines are significantly more sensitive to BETd-246 than to BET inhibitor treatment, making BETd-246 the preferred tool for investigating BET protein dependence in MCC [1]. BETd-246 treatment results in loss of MCC signature genes independent of Merkel cell polyomavirus (MCPyV) status, and in MCPyV-positive cells suppresses downstream targets in the MCPyV-LT antigen axis [1].

Application
Selection Property
Validation Focus
TNBC apoptosis pathway studies
BET degradation vs inhibition
MCL1 downregulation and caspase activation endpoints
In vivo tumor model studies
PROTAC dosing and target engagement
PDX tumor growth inhibition and pharmacodynamic endpoints
Transcriptomic response analysis
Degradation-driven gene regulation
Proliferation and survival gene downregulation signature
Merkel cell carcinoma lineage studies
BET dependence in MCC
MCPyV-LT axis and MCC gene modulation

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